CID 78065031
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78065031” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of CID 78065031 involves specific synthetic routes and reaction conditions. The exact methods and conditions can vary, but typically involve the use of high-quality reagents and meticulous procedures to ensure the purity and efficacy of the compound. The synthesis may include steps such as hydrolysis, extraction, and purification to obtain the final product .
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process would be optimized to maximize yield and minimize waste, adhering to stringent quality control standards.
Analyse Chemischer Reaktionen
Types of Reactions: CID 78065031 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as acids, bases, and catalysts. The conditions for these reactions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with enhanced or modified properties, making them suitable for various applications .
Wissenschaftliche Forschungsanwendungen
CID 78065031 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, this compound is explored for its therapeutic potential, including its use in drug development and disease treatment. In industry, the compound is utilized in the production of materials with specific properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of CID 78065031 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the application and the specific properties of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to CID 78065031 include those with related chemical structures and properties. These compounds may share similar functional groups or molecular frameworks, making them comparable in terms of reactivity and applications .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of properties, which may include higher stability, greater reactivity, or enhanced biological activity. These unique features make it a valuable compound for specific applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a subject of ongoing research and development
Eigenschaften
Molekularformel |
C14H32O2Si2 |
---|---|
Molekulargewicht |
288.57 g/mol |
InChI |
InChI=1S/C14H32O2Si2/c1-7-17(8-2)15-13(5)11-12-14(6)16-18(9-3)10-4/h13-14H,7-12H2,1-6H3 |
InChI-Schlüssel |
NCJWTJFHLVYDOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)OC(C)CCC(C)O[Si](CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.